molecular formula C11H11NO3 B1170321 5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid CAS No. 187389-78-2

5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid

Cat. No.: B1170321
CAS No.: 187389-78-2
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Description

5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyimino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxyimino and carboxylic acid functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.

Scientific Research Applications

5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The carboxylic acid group can also interact with enzymes and other proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxylic acid: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

    5-amino-7,8-dihydro-6H-naphthalene-1-carboxylic acid: Similar structure but with an amino group instead of a hydroxyimino group, leading to different chemical properties and reactivity.

Uniqueness

5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid is unique due to the presence of both the hydroxyimino and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12-15/h1,4-5,15H,2-3,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQHQQMNIVLXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2C(=O)O)C(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723786
Record name 5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187389-78-2
Record name 5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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